6-(1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
6-pyrazol-1-yl-N-(pyridin-2-ylmethyl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c21-14(16-10-11-4-1-2-7-15-11)12-5-6-13(19-18-12)20-9-3-8-17-20/h1-9H,10H2,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAXLBGIGMCQPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=NN=C(C=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)pyridazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Construction of the Pyridazine Ring: The pyridazine ring is often formed through the condensation of a dihydropyridazine derivative with an appropriate aldehyde or ketone.
Coupling with Pyridine Moiety: The final step involves the coupling of the pyrazole and pyridazine intermediates with a pyridine derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-(1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)pyridazine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
6-(1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)pyridazine-3-carboxamide serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it a versatile scaffold in organic synthesis.
Biological Activities
The compound has been investigated for several biological activities:
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, studies show that modifications to the pyrazole moiety can enhance its efficacy against resistant bacterial strains .
- Anticancer Potential : The compound has been explored for its anticancer properties, particularly in inhibiting cell proliferation in specific cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through the modulation of key signaling pathways involved in cell survival .
Medicinal Chemistry
In medicinal chemistry, this compound is being evaluated as a potential drug candidate:
- Enzyme Inhibition : It has shown promise as an inhibitor of specific enzymes involved in disease processes. For example, studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are critical targets for anti-inflammatory drugs .
- Targeted Drug Development : The structural features of this compound make it an attractive scaffold for designing targeted therapies aimed at specific receptors or pathways implicated in diseases such as cancer and inflammation .
Case Study 1: Anticancer Activity
A study published in Cancer Research reported that derivatives of this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is often dysregulated in cancer .
Case Study 2: Antimicrobial Efficacy
In another investigation, researchers synthesized a series of analogs based on this compound and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications significantly enhanced antibacterial potency, highlighting the compound's potential as a lead structure for developing new antibiotics .
Mechanism of Action
The mechanism of action of 6-(1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Pyridazine derivatives with modifications at the 3-, 5-, and 6-positions exhibit varied pharmacological profiles. Key analogs include:
Key Observations:
- Substituent Impact : The target compound lacks the trifluoromethyl (CF₃) and adamantyl groups present in 11c/d , which are associated with increased metabolic stability and target affinity in anticancer agents. Conversely, its pyridin-2-ylmethyl carboxamide group may enhance solubility compared to adamantyl analogs.
- Planarity and Intermolecular Interactions: Similar to N-phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine , the target compound’s planar pyridazine core likely facilitates π–π stacking.
Biological Activity
The compound 6-(1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)pyridazine-3-carboxamide is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring fused with a pyridazine and pyridine moiety, which contributes to its diverse biological activities. Its structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator , affecting various cellular pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . For instance, it has been reported that related pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 0.01 |
| This compound | NCI-H460 | 0.03 |
| This compound | SF268 | 31.5 |
These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Activity
Pyrazole derivatives are also known for their anti-inflammatory properties. The compound has been studied for its potential to inhibit inflammatory mediators, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
Research indicates that certain pyrazole derivatives exhibit antimicrobial activities against various pathogens. The compound's structural characteristics may enhance its ability to disrupt microbial cell functions .
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives:
- Study on Antitumor Activity : A study evaluated the effects of various pyrazole derivatives on cancer cell lines, reporting significant cytotoxicity and apoptosis induction in MCF7 and NCI-H460 cells. The study emphasized the role of structural modifications in enhancing anticancer efficacy .
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory potential of pyrazole compounds, demonstrating their ability to reduce pro-inflammatory cytokines in vitro. The study concluded that these compounds could serve as lead candidates for developing new anti-inflammatory drugs .
Q & A
Q. What are the key synthetic pathways for 6-(1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)pyridazine-3-carboxamide, and how are intermediates characterized?
Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, pyridazine-thiol derivatives can be functionalized via thiol-ene click chemistry or amide coupling (e.g., with pyridin-2-ylmethylamine). Key intermediates are characterized using Nuclear Magnetic Resonance (NMR) (e.g., , ) to confirm regioselectivity and High-Performance Liquid Chromatography (HPLC) to assess purity (>95%) . Reaction conditions (e.g., inert atmosphere, temperature control) are critical to avoid undesired side products like oxidized thiols or hydrolyzed pyridazine rings .
Q. How is the stability of this compound evaluated under varying pH and temperature conditions?
Stability studies involve incubating the compound in buffered solutions (pH 2–12) at 25°C and 37°C, followed by HPLC-MS analysis to detect degradation products. For example, pyridazine rings may hydrolyze under strongly acidic conditions, while pyrazole substituents remain stable. Accelerated stability testing (e.g., 40°C/75% humidity) can predict shelf-life .
Q. What spectroscopic methods are used to confirm its molecular structure?
- X-ray crystallography : Resolves bond lengths/angles (e.g., pyridazine N–N distance: ~1.32 Å) and intramolecular hydrogen bonding (e.g., C–H⋯N interactions) .
- FT-IR : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm) .
- Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H] at m/z 325.1) .
Advanced Research Questions
Q. How do structural modifications (e.g., pyrazole substitution) affect biological activity in kinase inhibition assays?
Pyrazolylpyridazine derivatives exhibit structure-activity relationships (SAR) dependent on substituent positioning. For example:
| Substituent | Biological Activity | Reference |
|---|---|---|
| 3-Methylpyrazole | Enhanced GSK-3β inhibition (IC ~0.5 µM) | |
| 1H-Imidazole | Reduced selectivity due to steric bulk | |
| Thiophene | Improved solubility but lower potency |
Mechanistic insights are validated via molecular docking (e.g., AutoDock Vina) to map interactions with kinase ATP-binding pockets .
Q. How can contradictory data on its solubility and bioavailability be resolved?
Discrepancies arise from assay conditions (e.g., DMSO vs. aqueous buffers). A systematic approach includes:
- Dynamic Light Scattering (DLS) : Measures aggregation in aqueous media.
- PAMPA (Parallel Artificial Membrane Permeability Assay) : Evaluates passive diffusion.
For example, logP values >3 indicate poor aqueous solubility, necessitating prodrug strategies or co-solvents (e.g., PEG-400) .
Q. What experimental designs are optimal for studying its mechanism of action in cancer cell lines?
- Kinase profiling panels : Screen against 100+ kinases to identify targets (e.g., FLT3, Aurora B) .
- CRISPR-Cas9 knockouts : Validate target specificity (e.g., apoptosis induction in p53 vs. p53 cells) .
- Metabolomic profiling (LC-MS/MS) : Tracks downstream effects on glycolysis or nucleotide synthesis .
Methodological Challenges and Solutions
Q. How to address low yields in amide coupling steps during synthesis?
Optimize:
Q. What strategies mitigate off-target effects in in vivo studies?
- Pharmacokinetic (PK) tuning : Introduce polar groups (e.g., -OH, -SOH) to reduce CNS penetration.
- Dose fractionation : Administer lower doses more frequently to maintain therapeutic windows .
Data Reproducibility and Validation
Q. How to ensure reproducibility in crystallographic studies?
- CCDC deposition : Validate unit cell parameters (e.g., space group P/c) against Cambridge Structural Database entries .
- Rigorous refinement : Use SHELXL with -factor <5% for high-confidence models .
Q. What orthogonal assays confirm target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Detect target stabilization upon ligand binding.
- NanoBRET : Quantify real-time protein-ligand interactions in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
